

Methyl 5-hydroxypentanoate solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 5-hydroxypentanoate**

Cat. No.: **B032872**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Methyl 5-hydroxypentanoate** in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of **methyl 5-hydroxypentanoate**. Due to a lack of extensive, publicly available quantitative data on the solubility of **methyl 5-hydroxypentanoate** in a wide range of organic solvents, this document presents qualitative solubility information, predicted solubility trends, and a detailed experimental protocol for determining its solubility. The provided methodologies are based on established practices for solubility determination of liquid solutes.

Introduction to Methyl 5-hydroxypentanoate

Methyl 5-hydroxypentanoate (CAS RN: 14273-92-8) is a bifunctional organic molecule containing both a methyl ester and a primary alcohol functional group. Its structure suggests a moderate polarity, which influences its solubility in various organic solvents. Understanding its solubility is crucial for its application in chemical synthesis, formulation development, and purification processes.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of comprehensive quantitative solubility data for **methyl 5-hydroxypentanoate** in common

organic solvents. However, some qualitative information is available.

Qualitative Solubility:

- Dichloromethane: Soluble
- Ethyl Acetate: Soluble

Predicted and Estimated Solubility:

The principle of "like dissolves like" can be used to predict the solubility of **methyl 5-hydroxypentanoate**. Its hydroxyl group allows for hydrogen bonding, suggesting solubility in polar protic solvents, while the ester group and the hydrocarbon backbone contribute to its solubility in less polar solvents. An estimated water solubility of 1.377×10^5 mg/L at 25°C has been reported[1].

The following table summarizes the expected solubility of **methyl 5-hydroxypentanoate** in a range of organic solvents based on its chemical structure and general solubility principles. These are predictions and should be confirmed experimentally.

Solvent	Solvent Type	Predicted Solubility	Rationale
Methanol	Polar Protic	Highly Soluble / Miscible	The hydroxyl group of both solute and solvent can form strong hydrogen bonds.
Ethanol	Polar Protic	Highly Soluble / Miscible	Similar to methanol, strong hydrogen bonding interactions are expected.
Acetone	Polar Aprotic	Soluble	The polar carbonyl group of acetone can interact with the ester and hydroxyl groups of the solute.
Ethyl Acetate	Moderately Polar	Soluble	The ester functionalities are compatible, and the overall polarities are similar.
Dichloromethane	Moderately Polar	Soluble	The moderate polarity of dichloromethane is suitable for dissolving molecules with both polar and non-polar characteristics.
Chloroform	Moderately Polar	Soluble	Similar to dichloromethane, it is a good solvent for a wide range of organic compounds.
Tetrahydrofuran (THF)	Polar Aprotic (Ether)	Soluble	The ether oxygen can act as a hydrogen bond acceptor for the

			hydroxyl group of the solute.
Diethyl Ether	Weakly Polar (Ether)	Moderately Soluble	The ether functionality offers some polarity, but the overall non-polar character is higher than THF.
Toluene	Non-polar Aromatic	Sparingly Soluble to Moderately Soluble	The non-polar aromatic ring has limited favorable interactions with the polar functional groups of the solute.
Hexane	Non-polar Aliphatic	Sparingly Soluble to Insoluble	The non-polar nature of hexane has very weak interactions with the polar ester and hydroxyl groups.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of **methyl 5-hydroxypentanoate**, a liquid, in various organic solvents using the widely accepted shake-flask method.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Objective: To determine the equilibrium solubility of **methyl 5-hydroxypentanoate** in a given organic solvent at a specified temperature.

Materials:

- **Methyl 5-hydroxypentanoate** (>95% purity)
- Selected organic solvents (analytical grade)
- Scintillation vials or flasks with screw caps

- Thermostatically controlled shaker or incubator
- Analytical balance
- Gas chromatograph (GC) with a suitable column (e.g., a polar capillary column) or a high-performance liquid chromatograph (HPLC) with a suitable detector (e.g., refractive index detector)
- Syringes and syringe filters (e.g., 0.22 μ m PTFE)
- Volumetric flasks and pipettes

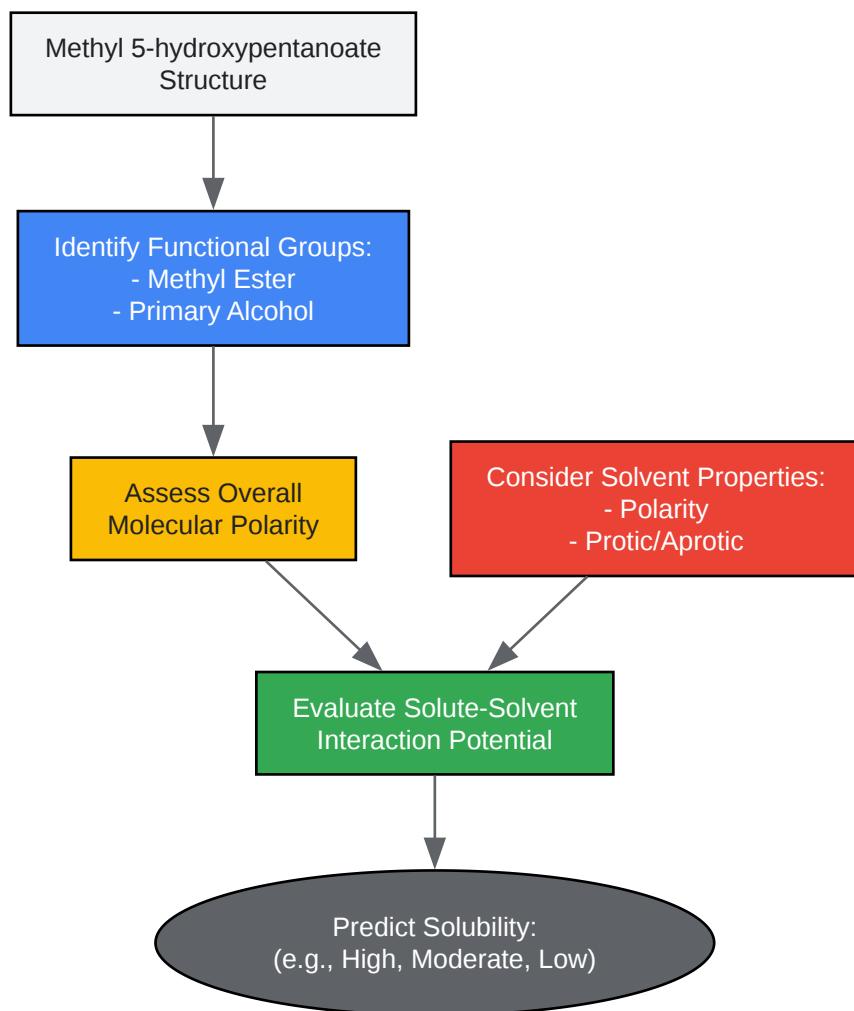
Procedure:

- Preparation of Saturated Solution:
 - Add a known volume (e.g., 5 mL) of the selected organic solvent to a series of vials.
 - To each vial, add an excess amount of **methyl 5-hydroxypentanoate**. Since it is a liquid, this can be done by adding it dropwise until a separate liquid phase is clearly visible, ensuring saturation.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
 - Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points (e.g., 12, 24, 36, and 48 hours) until the concentration of the solute in the solvent phase remains constant.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow for phase separation.

- Carefully withdraw an aliquot of the supernatant (the solvent phase) using a syringe.
- Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets of the solute.
- Analysis:
 - Accurately weigh the filtered sample.
 - Prepare a series of calibration standards of **methyl 5-hydroxypentanoate** in the same solvent.
 - Analyze the filtered sample and the calibration standards using a pre-validated GC or HPLC method.
 - The concentration of **methyl 5-hydroxypentanoate** in the saturated solution is determined from the calibration curve.
- Data Presentation:
 - Solubility can be expressed in various units, such as g/100 mL, g/L, or mole fraction.

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical steps in assessing the solubility of **methyl 5-hydroxypentanoate**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **methyl 5-hydroxypentanoate**.

Signaling Pathway for Solubility Prediction

The following diagram illustrates the logical pathway for predicting the solubility of a compound like **methyl 5-hydroxypentanoate** based on its molecular structure.

[Click to download full resolution via product page](#)

Caption: Logical pathway for predicting the solubility of an organic compound.

Conclusion

While specific quantitative solubility data for **methyl 5-hydroxypentanoate** in a broad range of organic solvents is not readily available in the public domain, its molecular structure provides a solid basis for predicting its solubility behavior. For precise applications, experimental determination is essential. The provided shake-flask protocol offers a reliable and standard method for obtaining accurate solubility data. This guide serves as a foundational resource for researchers and professionals working with **methyl 5-hydroxypentanoate**, enabling informed solvent selection and facilitating further research into its properties and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. methyl 5-hydroxypentanoate, 14273-92-8 [thegoodsentscompany.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- To cite this document: BenchChem. [Methyl 5-hydroxypentanoate solubility in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032872#methyl-5-hydroxypentanoate-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com